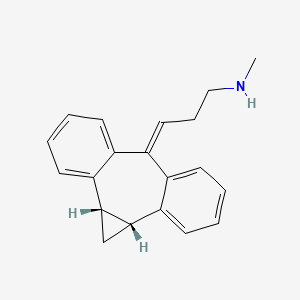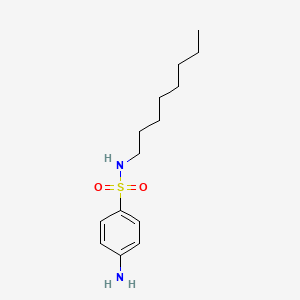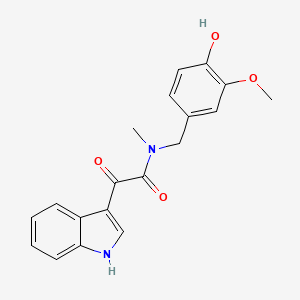![molecular formula C21H25N5O6S B12008595 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12008595.png)
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfánil}-N-(3,5-dimetoxi-fenil)acetamida es un compuesto orgánico complejo que pertenece a la clase de los derivados del triazol. Este compuesto se caracteriza por la presencia de un anillo triazol, que es un anillo de cinco miembros que contiene tres átomos de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[4-amino-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfánil}-N-(3,5-dimetoxi-fenil)acetamida típicamente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo Triazol: El anillo triazol se puede sintetizar a través de una reacción de ciclización que involucra derivados de hidracina y aldehídos o cetonas apropiados bajo condiciones ácidas o básicas.
Introducción del Grupo Sulfánil: El grupo sulfánil se puede introducir a través de una reacción de sustitución nucleófila usando reactivos de tiol.
Unir la Porción Acetamida: El grupo acetamida se puede unir a través de una reacción de acilación usando anhídrido acético o cloruro de acetilo en presencia de una base como la piridina.
Métodos de Producción Industrial
Para la producción industrial a gran escala, la síntesis de este compuesto puede involucrar condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto incluye el uso de catalizadores eficientes, condiciones controladas de temperatura y presión, y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[4-amino-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfánil}-N-(3,5-dimetoxi-fenil)acetamida puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para reducir grupos funcionales específicos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de la naturaleza de los sustituyentes y las condiciones de reacción.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético como solvente.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, etanol como solvente.
Sustitución: Reactivos halogenados, bases como el hidróxido de sodio o el carbonato de potasio.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede dar como resultado la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
2-{[4-amino-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfánil}-N-(3,5-dimetoxi-fenil)acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: El compuesto se usa como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos que se dirigen a enfermedades específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de polímeros funcionalizados y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-amino-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfánil}-N-(3,5-dimetoxi-fenil)acetamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a Enzimas: Inhibición o activación de enzimas específicas involucradas en vías metabólicas.
Interacción con Receptores: Modulación de la actividad de los receptores en la superficie celular o dentro de la célula.
Alteración de los Procesos Celulares: Afectación de procesos celulares como la replicación del ADN, la síntesis de proteínas o la división celular.
Comparación Con Compuestos Similares
Compuestos Similares
Cloruro de 4-(4,6-dimetoxi-1,3,5-triazin-2-il)-4-metilmorfolinio: Utilizado como agente de condensación en la síntesis orgánica.
Arquitecturas puenteadas por disilano: Compuestos organosilícicos con estructuras electrónicas únicas.
Compuestos derivados de los mares: Productos naturales con propiedades antimicrobianas.
Singularidad
2-{[4-amino-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfánil}-N-(3,5-dimetoxi-fenil)acetamida es única debido a su combinación específica de grupos funcionales, que confieren reactividad química distinta y posibles actividades biológicas. Su anillo triazol y múltiples grupos metoxi lo convierten en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C21H25N5O6S |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O6S/c1-28-14-8-13(9-15(10-14)29-2)23-18(27)11-33-21-25-24-20(26(21)22)12-6-16(30-3)19(32-5)17(7-12)31-4/h6-10H,11,22H2,1-5H3,(H,23,27) |
Clave InChI |
BHLWAJPUOKHQDI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline]](/img/structure/B12008515.png)
![3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12008521.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12008541.png)
![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008551.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)
![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12008557.png)



![1H-Benzimidazole, 2-[5-chloro-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12008586.png)
![2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12008587.png)
